Antimycobacterial Selectivity vs. Mammalian Cells
In a direct head-to-head comparison, 3-Hydroxychimaphilin demonstrated moderate antimycobacterial activity with a distinct selectivity profile. While the potent analog 5,8-dihydro-3-hydroxychimaphilin (Compound 1) showed an IC50 of 5.4 µM against M. tuberculosis H37Ra and a 30 µM IC50 against HEK 293 cells (Selectivity Index = 5.6), 3-Hydroxychimaphilin (Compound 2) exhibited an IC50 of 28 µM against M. tuberculosis and notably, did not affect the viability of HEK 293 mammalian cells at comparable concentrations, indicating a significantly different and more selective mode of action or off-target profile. [1]
| Evidence Dimension | Antimycobacterial Activity and Mammalian Cell Cytotoxicity |
|---|---|
| Target Compound Data | IC50 (M. tuberculosis) = 28 μM; IC50 (HEK 293) = >100 μM (no effect) |
| Comparator Or Baseline | 5,8-dihydro-3-hydroxychimaphilin: IC50 (M. tuberculosis) = 5.4 μM; IC50 (HEK 293) = 30 μM |
| Quantified Difference | ~5.2x less potent against M. tuberculosis, but with a >3.6x higher selectivity index for the bacterial target over mammalian cells. |
| Conditions | Mycobacterium tuberculosis H37Ra and mammalian HEK 293 cell lines, assay unspecified. |
Why This Matters
For researchers, this differential selectivity profile is critical for choosing a compound with a lower potential for off-target mammalian toxicity, which is a key differentiator from a more potent but less selective analog.
- [1] Li, H., Bos, A., Jean, S., Webster, D., Robichaud, G. A., Johnson, J. A., & Gray, C. A. (2018). Antimycobacterial 1,4-napthoquinone natural products from Moneses uniflora. Phytochemistry Letters, 27, 229–233. https://doi.org/10.1016/j.phytol.2018.07.032 View Source
